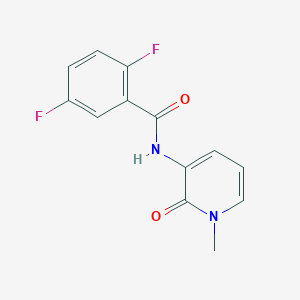![molecular formula C15H21NO3 B7594619 N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a role in pain perception, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide selectively inhibits FAAH, leading to increased levels of anandamide in the brain. Anandamide binds to cannabinoid receptors in the brain, leading to decreased pain perception, improved mood, and decreased anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. It has also been shown to decrease anxiety and improve cognitive function. This compound has been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
実験室実験の利点と制限
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase anandamide levels in the brain. However, it also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
Future research on N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. It could also be studied for its potential use in addiction treatment and its effects on reward processing and drug-seeking behavior. Additionally, future research could focus on developing more selective FAAH inhibitors with fewer off-target effects and improved safety profiles.
合成法
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroformate, followed by reduction with lithium aluminum hydride, and subsequent reaction with 1,2-epoxypropane and ammonia. The final product is obtained through purification and crystallization.
科学的研究の応用
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and chronic pain. It has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. This compound has also been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
特性
IUPAC Name |
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-5-4-6-13(11(10)2)12(3)16-15(17)14-9-18-7-8-19-14/h4-6,12,14H,7-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDWCRNFKXEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)NC(=O)C2COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

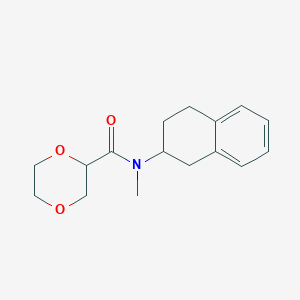
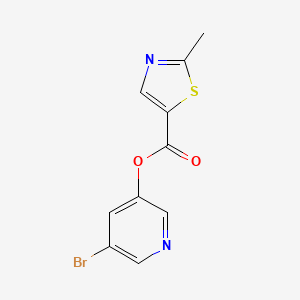

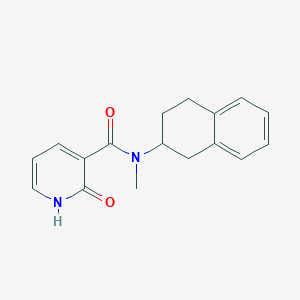
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
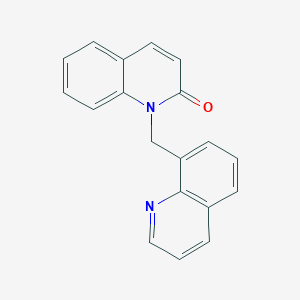
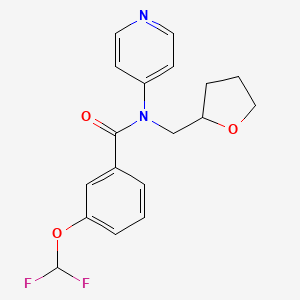
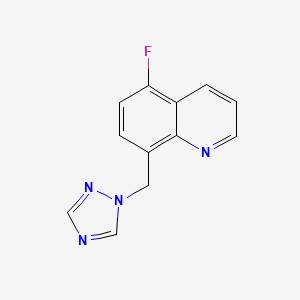


![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
